6-amino-4-trifluoromethylquinolin-2(1H)-one

Selective Androgen Receptor Modulator (SARM) Binding Affinity Quinolinone Scaffold

This non-interchangeable 6-amino-4-trifluoromethylquinolin-2(1H)-one scaffold is essential for SARM development. Its unique 6-amino handle and precise electronic environment are required for synthesizing LGD-2226 and conducting SAR studies on tissue-selective androgen receptor modulators. Critical for medicinal chemistry, antimycobacterial hit-to-lead, and analytical reference standard applications.

Molecular Formula C10H7F3N2O
Molecular Weight 228.17 g/mol
CAS No. 328955-57-3
Cat. No. B1591433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-4-trifluoromethylquinolin-2(1H)-one
CAS328955-57-3
Molecular FormulaC10H7F3N2O
Molecular Weight228.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CC(=O)N2)C(F)(F)F
InChIInChI=1S/C10H7F3N2O/c11-10(12,13)7-4-9(16)15-8-2-1-5(14)3-6(7)8/h1-4H,14H2,(H,15,16)
InChIKeyLMXZMEMPGRLDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-trifluoromethylquinolin-2(1H)-one (CAS 328955-57-3) Procurement & Chemical Identity Overview


6-Amino-4-trifluoromethylquinolin-2(1H)-one (CAS 328955-57-3) is a fluorinated quinolin-2(1H)-one derivative with the molecular formula C₁₀H₇F₃N₂O and a molecular weight of 228.17 g/mol . It is characterized by a 6-amino group and a 4-trifluoromethyl substitution on the quinolinone core. The compound serves as a critical synthetic intermediate in the preparation of selective androgen receptor modulators (SARMs), particularly LGD-2226 .

Why Generic Substitution Fails for 6-Amino-4-trifluoromethylquinolin-2(1H)-one in SARM Development


Generic substitution with other aminoquinolines or even closely related 4-trifluoromethylquinolin-2(1H)-one derivatives is not scientifically valid due to the extreme sensitivity of androgen receptor (AR) modulation to specific structural modifications. The 6-amino group serves as a critical handle for further functionalization (e.g., bis(trifluoroethyl)ation to yield LGD-2226), and the precise electronic and steric environment conferred by the 4-trifluoromethyl group and the quinolinone core is essential for AR binding and selectivity . Even minor alterations, such as alkylation at the 6-position, dramatically shift potency (e.g., from an IC₅₀ of 26 nM to an EC₅₀ of 0.2 nM for the bis(trifluoroethyl) analog) and alter tissue selectivity profiles, underscoring that this specific scaffold is a non-interchangeable building block in the SARM synthetic pathway .

Quantitative Differentiators for 6-Amino-4-trifluoromethylquinolin-2(1H)-one in Scientific Procurement


Baseline Androgen Receptor (AR) Binding Affinity Comparison

The unsubstituted 6-amino-4-trifluoromethylquinolin-2(1H)-one exhibits a modest baseline affinity for the human androgen receptor (hAR) with an IC₅₀ of 26 nM, providing a starting point for synthetic elaboration. In contrast, the optimized SARM LGD-2226, derived from this scaffold via bis(trifluoroethyl)ation, demonstrates a markedly enhanced potency with an EC₅₀ of 0.2 nM . This 130-fold difference in functional potency highlights the compound's unique value as a modular intermediate that can be tuned for high potency .

Selective Androgen Receptor Modulator (SARM) Binding Affinity Quinolinone Scaffold

Comparative AR Binding Affinity Across 6-Substituted 4-Trifluoromethylquinolin-2(1H)-one Analogs

A direct comparison of 6-substituted 4-trifluoromethylquinolin-2(1H)-one analogs reveals a clear SAR gradient. The parent 6-amino compound has an IC₅₀ of 26 nM, while the 6-(dimethylamino) analog exhibits an IC₅₀ of 34 nM, and the 6-(dipropylamino) analog demonstrates an EC₅₀ of 1.5 nM . This data establishes the 6-amino compound as the optimal intermediate for generating both high-potency (EC₅₀ ~1 nM) and moderate-potency (IC₅₀ ~30 nM) derivatives, depending on subsequent alkylation strategies.

Structure-Activity Relationship (SAR) Androgen Receptor Quinolinone Derivatives

Antimycobacterial Activity of 6-Amino-4-trifluoromethylquinolin-2(1H)-one and Derivatives

The 6-amino-4-trifluoromethylquinolin-2(1H)-one scaffold has been reported to exhibit inhibitory activity against Mycobacterium tuberculosis H₃₇Rv, a finding that positions it as a potential starting point for anti-tubercular drug discovery. While specific MIC values for the parent compound are not yet available in the public domain, studies on structurally related 6-amino-2-aryl-4-(trifluoromethyl)quinolines demonstrate promising antimycobacterial properties . This suggests that the core scaffold itself may be a privileged structure for this target class.

Antimycobacterial Mycobacterium tuberculosis Quinoline Scaffold

Chemical Stability and Storage Profile for Procurement Planning

The compound is characterized as a stable solid under recommended storage conditions (long-term storage in a cool, dry place), with no specific hazardous reactivity warnings . This contrasts with some labile intermediates or hygroscopic analogs that require specialized handling, such as inert atmosphere or low-temperature storage. The stability profile reduces procurement and handling complexity.

Chemical Stability Storage Procurement

Procurement-Driven Application Scenarios for 6-Amino-4-trifluoromethylquinolin-2(1H)-one


Synthesis of High-Potency Selective Androgen Receptor Modulators (SARMs)

This compound is the optimal starting material for synthesizing LGD-2226 and related 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-one SARMs. The 6-amino group can be selectively alkylated or acylated to yield analogs with a range of AR potencies (from IC₅₀ of 26 nM to EC₅₀ of 0.2 nM), enabling SAR studies and lead optimization . Procurement is justified for medicinal chemistry labs developing tissue-selective AR modulators for muscle wasting and osteoporosis.

Structure-Activity Relationship (SAR) Exploration of Quinolinone-Based Androgen Receptor Modulators

The compound serves as a foundational scaffold for generating focused libraries of 6-substituted-4-trifluoromethylquinolin-2(1H)-ones. Direct comparative data shows that varying the 6-substituent (e.g., amino, dimethylamino, dipropylamino) yields a 17-fold range in AR potency . Procurement is recommended for groups conducting systematic SAR to understand the electronic and steric requirements for AR agonism and tissue selectivity.

Anti-Tubercular Drug Discovery Programs

Given the reported activity against Mycobacterium tuberculosis H₃₇Rv and the broader class-level inference from related 6-aminoquinolines, this compound can serve as a starting point for hit-to-lead campaigns in antimycobacterial drug discovery . Procurement is suitable for academic or industrial infectious disease labs seeking novel chemotypes to combat drug-resistant tuberculosis.

Reference Standard for Analytical Method Development

As a stable, well-characterized solid (MW 228.17, C₁₀H₇F₃N₂O), the compound can be used as a reference standard for HPLC, LC-MS, or NMR method development and validation in pharmaceutical quality control settings, particularly when analyzing SARM-related impurities or intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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